3-nitrodibenzo[b,f]oxepine-1-carboxylic acid
Overview
Description
3-Nitrodibenzo[b,f]oxepine-1-carboxylic acid is an organic compound with the molecular formula C15H9NO5. It belongs to the class of dibenzo[b,f]oxepines, which are characterized by a fused tricyclic structure containing an oxygen atom.
Mechanism of Action
Target of Action
The primary target of 3-nitrodibenzo[b,f]oxepine-1-carboxylic acid is microtubules . Microtubules are highly dynamic polymers formed in a polymerization process and through the depolymerization of αβ-tubulin heterodimers . They play crucial roles in cellular processes such as morphogenesis, motility, organelle and vesicle trafficking, and chromosome segregation during mitosis .
Mode of Action
The compound interacts with its targets, the microtubules, by inhibiting their function . This disruption of microtubule dynamics can lead to cell cycle arrest in the interphase or during mitosis, between metaphase and anaphase, which ultimately leads to cell death .
Biochemical Pathways
The affected pathway is the microtubule dynamics . The compound’s action on this pathway disrupts the normal functioning of the cells, affecting processes such as morphogenesis, motility, organelle and vesicle trafficking, and chromosome segregation during mitosis .
Result of Action
The molecular and cellular effects of the compound’s action include disruption of microtubule dynamics, leading to cell cycle arrest and ultimately cell death .
Action Environment
It is known that the e/z isomerization of azo-dibenzo[b,f]oxepine derivatives, which are structurally similar to this compound, can be photochemically controlled using visible-wavelength light . This suggests that light exposure could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitrodibenzo[b,f]oxepine-1-carboxylic acid typically involves the nitration of dibenzo[b,f]oxepine followed by carboxylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to carboxylation using carbon dioxide in the presence of a suitable catalyst, such as a transition metal complex .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Nitrodibenzo[b,f]oxepine-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and suitable solvents such as ethanol.
Substitution: Alcohols or amines, acid catalysts, and solvents like dichloromethane.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Aminodibenzo[b,f]oxepine-1-carboxylic acid.
Substitution: Esters and amides of this compound.
Oxidation: Quinone derivatives.
Scientific Research Applications
3-Nitrodibenzo[b,f]oxepine-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]oxepine-1-carboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
3-Nitrodibenzo[b,f]oxepine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
3-Aminodibenzo[b,f]oxepine-1-carboxylic acid: Formed by the reduction of 3-nitrodibenzo[b,f]oxepine-1-carboxylic acid, with different chemical properties.
Uniqueness
This compound is unique due to the presence of both a nitro group and a carboxylic acid group in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-nitrobenzo[b][1]benzoxepine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c17-15(18)12-7-10(16(19)20)8-14-11(12)6-5-9-3-1-2-4-13(9)21-14/h1-8H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYMAOCSDJMUJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49667671 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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